2'-Chloro-4'-(trifluoromethoxy)acetanilide
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Overview
Description
2’-Chloro-4’-(trifluoromethoxy)acetanilide, also known as N-[2-chloro-4-(trifluoromethoxy)phenyl]acetamide, is a chemical compound with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.61 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethoxy group attached to a phenyl ring, along with an acetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-(trifluoromethoxy)acetanilide typically involves the reaction of 2-chloro-4-aminophenol with perfluoromethylvinyl ether in an alkaline environment to obtain an intermediate. This intermediate is then reacted with 2,6-difluorophenylacetonitrile to yield the final product . The reaction conditions are generally mild, with low energy consumption, making the process economical and feasible for industrial production.
Industrial Production Methods
Industrial production methods for 2’-Chloro-4’-(trifluoromethoxy)acetanilide are designed to maximize yield and purity while minimizing costs and environmental impact. The process involves the use of large-scale reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-(trifluoromethoxy)acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions involving 2’-Chloro-4’-(trifluoromethoxy)acetanilide include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2’-Chloro-4’-(trifluoromethoxy)acetanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-(trifluoromethoxy)acetanilide involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethoxy groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2’-Chloro-4’-(trifluoromethoxy)acetanilide include:
- 2-Chloro-4-nitroaniline
- 4-(Trifluoromethyl)acetophenone
- N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)phenyl]-2,6-difluoro-benzamidine
Uniqueness
The uniqueness of 2’-Chloro-4’-(trifluoromethoxy)acetanilide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethoxy groups on the phenyl ring, along with the acetamide group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNXXAMUQSINLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380981 |
Source
|
Record name | 2'-Chloro-4'-(trifluoromethoxy)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256529-43-8 |
Source
|
Record name | 2'-Chloro-4'-(trifluoromethoxy)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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